Cas no 1340311-98-9 (2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid)

2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid structure
1340311-98-9 structure
商品名:2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
CAS番号:1340311-98-9
MF:C11H14N2O3
メガワット:222.240462779999
CID:6076452
PubChem ID:63702969

2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
    • AKOS013013850
    • EN300-10413902
    • 1340311-98-9
    • インチ: 1S/C11H14N2O3/c1-8(14)13(3)11(2,10(15)16)9-6-4-5-7-12-9/h4-7H,1-3H3,(H,15,16)
    • InChIKey: LFXCYJLVKKLKHM-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C1C=CC=CN=1)N(C(C)=O)C)=O

計算された属性

  • せいみつぶんしりょう: 222.10044231g/mol
  • どういたいしつりょう: 222.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 70.5Ų

2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-10413902-1.0g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9
1g
$1086.0 2023-05-24
Enamine
EN300-10413902-10g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9 95%
10g
$4360.0 2023-10-28
Enamine
EN300-10413902-5.0g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9
5g
$3147.0 2023-05-24
Enamine
EN300-10413902-0.5g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9 95%
0.5g
$974.0 2023-10-28
Enamine
EN300-10413902-0.25g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9 95%
0.25g
$933.0 2023-10-28
Enamine
EN300-10413902-0.05g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9 95%
0.05g
$851.0 2023-10-28
Enamine
EN300-10413902-2.5g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9 95%
2.5g
$1988.0 2023-10-28
Enamine
EN300-10413902-1g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9 95%
1g
$1014.0 2023-10-28
Enamine
EN300-10413902-10.0g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9
10g
$4667.0 2023-05-24
Enamine
EN300-10413902-0.1g
2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid
1340311-98-9 95%
0.1g
$892.0 2023-10-28

2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid 関連文献

2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acidに関する追加情報

Research Update on 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid (CAS: 1340311-98-9)

2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid (CAS: 1340311-98-9) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors targeting specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, making it a subject of intense research interest.

The synthesis of 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid involves a multi-step process that ensures high yield and purity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating its use in preclinical and clinical studies. The compound's structural motif, which includes a pyridine ring and an N-methylacetamido group, is believed to contribute to its bioactivity and selectivity towards specific molecular targets.

Pharmacological evaluations of 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid have revealed its potential as a modulator of key enzymatic pathways. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory and proliferative processes, suggesting its applicability in treating conditions such as cancer and autoimmune diseases. Furthermore, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been investigated to assess its suitability as a drug candidate.

Recent research has also explored the mechanistic basis of 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid's bioactivity. Structural-activity relationship (SAR) studies have identified critical functional groups that enhance its binding affinity and efficacy. Molecular docking and dynamics simulations have provided insights into its interactions with target proteins, paving the way for the rational design of derivatives with improved therapeutic properties.

In addition to its therapeutic potential, 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid has been investigated for its role in chemical biology. Its ability to selectively label and probe specific biological molecules has made it a valuable tool for studying cellular processes. Recent applications include its use in activity-based protein profiling (ABPP) and target identification studies, highlighting its versatility beyond traditional drug development.

Despite these promising findings, challenges remain in the development of 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid as a therapeutic agent. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed in future studies. Ongoing research aims to overcome these hurdles through structural modifications and advanced delivery systems, ensuring its transition from bench to bedside.

In conclusion, 2-(N-methylacetamido)-2-(pyridin-2-yl)propanoic acid (CAS: 1340311-98-9) represents a promising candidate in the field of chemical biology and medicinal chemistry. Its unique structural features, coupled with its demonstrated bioactivity, make it a valuable subject for further investigation. Continued research efforts are expected to unlock its full potential, offering new avenues for therapeutic intervention and biological exploration.

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